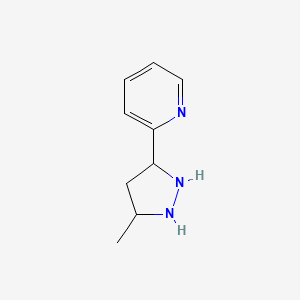![molecular formula C19H15N4NaO6S B15136303 sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate, also known as Acid Yellow 199, is a synthetic azo dye. It is characterized by its bright orange color and is soluble in water. This compound is primarily used in the dyeing of nylon and other fibers, as well as for wool dyeing .
準備方法
The synthesis of sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate involves the diazotization of 4-aminophenylamine-3-nitrobenzenesulfonic acid followed by coupling with m-cresol . The reaction conditions typically include maintaining a low temperature (around 5°C) during the diazotization process to ensure the stability of the diazonium salt. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
化学反応の分析
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a pH indicator in titrations.
Biology: The compound is used in staining techniques for biological specimens, helping to visualize cellular components under a microscope.
Medicine: Research is ongoing into its potential use in medical diagnostics and treatments, particularly in the field of cancer research.
Industry: Beyond its use in textiles, the compound is also used in the production of colored plastics and inks.
作用機序
The mechanism of action of sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction, leading to the formation of aromatic amines, which can interact with cellular components. The compound’s sulfonate group allows it to bind to proteins and other macromolecules, affecting their function and structure .
類似化合物との比較
Sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate is unique due to its specific structure and properties. Similar compounds include:
Acid Yellow 17: Another azo dye with similar applications but different chemical properties.
Acid Orange 7: A related compound used in similar industrial applications but with different color properties.
Acid Red 88: Another azo dye with distinct chemical and physical properties.
These compounds share some similarities in their applications and chemical reactions but differ in their specific structures and resulting properties.
特性
分子式 |
C19H15N4NaO6S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
JXRBVOFBCVPZOV-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)


![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)

![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)



![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)

![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)


